molecular formula C10H7FN2O2 B1467758 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-93-7

6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1467758
CAS RN: 33166-93-7
M. Wt: 206.17 g/mol
InChI Key: QCMJILJPLXALSM-UHFFFAOYSA-N
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Description

“6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” has been reported in various studies . For instance, one study reported the synthesis, COX-2 inhibitory potential, and anti-inflammatory effects of eighteen novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorophenyl group attached at the 6-position of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” and similar compounds have been studied in the context of their pharmacological effects . For example, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Herbicidal Activities

6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione compounds have been researched for their herbicidal activities. A study synthesizing various compounds of this class found that some displayed significant herbicidal effects. Specifically, a compound closely related to 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibited a high herbicidal activity against Brassica napus at certain concentrations (Yang Huazheng, 2013).

Structural Investigations

Structural investigations of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives have been conducted. One study reported the X-ray crystal structure determination of related compounds, which showed the formation of centrosymmetric dimers via intermolecular hydrogen bonds. This kind of structural analysis is crucial for understanding the chemical and physical properties of these compounds (I. Wolska & F. Herold, 2000).

Synthesis and Spectral Analysis

In another research, novel derivatives of 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione were synthesized and analyzed using various spectral techniques, including NMR and X-ray diffraction. The study provided insights into the electronic structures and reactivity of these compounds, essential for developing applications in various fields (Abida Ashraf et al., 2019).

Antimicrobial Activities

Pyrimidine-2,4(1H,3H)-dione derivatives, related to 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, have been explored for their antimicrobial properties. A study synthesized novel compounds in this class and evaluated their antimicrobial profile, finding potential applications in treating infections (Omparkash Sharma et al., 2011).

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of pyrimidine-2,4(1H,3H)-dione have been used to form hydrogen-bonded supramolecular assemblies. This research contributes to the understanding of molecular interactions and the development of novel materials (M. Fonari et al., 2004).

Future Directions

Future research on “6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety profile. Additionally, its potential for treating various conditions could be explored in more depth .

properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMJILJPLXALSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
1
Citations
M Cernova, I Cerna, R Pohl… - The Journal of Organic …, 2011 - ACS Publications
A new regioselective synthesis of 5- and 6-aryluracil bases based on direct C–H arylations of diverse 1,3-protected uracils has been developed. Benzyl-protected uracils were selected …
Number of citations: 64 pubs.acs.org

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